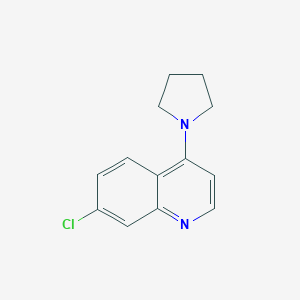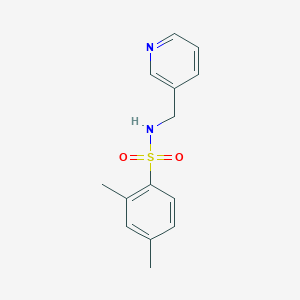
7-Chloro-4-(1-pyrrolidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMV007363 is a compound from the Malaria Box collection, which is a set of over 400 compounds identified through phenotypic screens against the Plasmodium falciparum malaria parasite. This compound has shown significant potential in the treatment of malaria and other parasitic diseases .
Méthodes De Préparation
The synthesis of MMV007363 involves several steps, including the formation of a quinolone fragment. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods for MMV007363 are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
MMV007363 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
MMV007363 has been extensively studied for its potential in treating malaria and other parasitic diseases. It has shown activity against multiple life-cycle stages of the malaria parasite, including asexual blood, liver, gametocyte, gametes, and insect ookinete stages. Additionally, it has demonstrated activity against other pathogens, including protozoa, helminths, bacterial and mycobacterial species, and even human cancer cell lines .
Mécanisme D'action
The mechanism of action of MMV007363 involves the inhibition of key enzymes and pathways essential for the survival of the malaria parasite. It targets specific molecular pathways, disrupting the parasite’s ability to reproduce and survive within the host. The exact molecular targets and pathways are still under investigation, but the compound has shown promise in preclinical studies .
Comparaison Avec Des Composés Similaires
MMV007363 is structurally similar to other compounds in the Malaria Box collection, such as MMV006704 and MMV666095. These compounds also contain a quinolone fragment and have shown activity against malaria. MMV007363 has demonstrated higher potency and selectivity in various assays, making it a unique and valuable candidate for further drug development .
Propriétés
Formule moléculaire |
C13H13ClN2 |
|---|---|
Poids moléculaire |
232.71g/mol |
Nom IUPAC |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Clé InChI |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canonique |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-ethanol](/img/structure/B495157.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}thio)ethanol](/img/structure/B495159.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B495163.png)
![2-{[1-Benzylbenzimidazol-2-yl]methylthio}-1-propylbenzimidazole](/img/structure/B495166.png)

![2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495170.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-propyl-1H-benzimidazole](/img/structure/B495172.png)
![1-ethyl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B495174.png)
![3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B495175.png)
![2-[(4-Fluorophenyl)methyl]-5-phenyltetrazole](/img/structure/B495176.png)
